![molecular formula C24H31N3O B3916701 N-[4-[[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-methylamino]methyl]phenyl]acetamide](/img/structure/B3916701.png)
N-[4-[[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-methylamino]methyl]phenyl]acetamide
Overview
Description
N-[4-[[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-methylamino]methyl]phenyl]acetamide is a complex organic compound that features a unique structure combining an indene moiety, a piperidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-methylamino]methyl]phenyl]acetamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the hydrogenation of indene.
Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The indene and piperidine structures are coupled using methylation and amination reactions to form the intermediate compound.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-methylamino]methyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[4-[[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-methylamino]methyl]phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving receptor binding and signal transduction.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-methylamino]methyl]phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Indane Derivatives: Compounds like 1-methylindane and 2-methylindane share the indene moiety.
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share the piperidine ring structure.
Acetamide Derivatives: Compounds like acetanilide and N-phenylacetamide share the acetamide group.
Uniqueness
N-[4-[[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-methylamino]methyl]phenyl]acetamide is unique due to its combination of the indene, piperidine, and acetamide moieties, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[4-[[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-methylamino]methyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-18(28)25-22-11-9-19(10-12-22)16-26(2)23-8-5-13-27(17-23)24-14-20-6-3-4-7-21(20)15-24/h3-4,6-7,9-12,23-24H,5,8,13-17H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTFTTNNJWVEFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN(C)C2CCCN(C2)C3CC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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